molecular formula C14H14N2O6 B5055735 ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate

ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate

Cat. No.: B5055735
M. Wt: 306.27 g/mol
InChI Key: NMRPOHVKAQYACD-UHFFFAOYSA-N
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Description

“Ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate” is a complex organic compound. It has a molecular formula of C14H14N2O6 and an average mass of 306.271 Da . It’s important to note that the information available on this compound is limited and may not cover all aspects of your request.

Properties

IUPAC Name

ethyl 2-[3-(4-nitrophenyl)-2,5-dioxopyrrolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-2-22-13(18)8-15-12(17)7-11(14(15)19)9-3-5-10(6-4-9)16(20)21/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPOHVKAQYACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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